2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that features a benzylsulfanyl group, a pyridinyl group, and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazinyl and pyridinyl intermediates, followed by their coupling with a benzylsulfanyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazinyl or pyridinyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium or copper, along with appropriate solvents and temperature control .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)pyridin-3-amine
- (S)-1-(5-(pyridin-3-yl)thio)pyrazin-2-yl-4’H,6’H-spiro[piperidine-4,5’-pyrrolo[1,2-b]pyrazol]-4’-amine
- 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine
Uniqueness
2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-18(14-25-13-15-5-2-1-3-6-15)23-12-17-19(22-10-9-21-17)16-7-4-8-20-11-16/h1-11H,12-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZFQOBXQQNQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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